(-)-Bornyl chloride

X-ray crystallography absolute configuration stereochemical assignment

(-)-Bornyl chloride (CAS 33602-15-2) is the sole enantiomer with unequivocal endo-(1S,2R,4S) stereochemistry confirmed by X-ray crystallography. Unlike its exo-isomer isobornyl chloride, this compound exhibits 2.5×10⁴-fold lower solvolytic reactivity, making it the essential benchmark for unassisted ionization studies and the only viable substrate for preparing diastereospecifically pure dichlorophosphines, P-chiral phosphetane oxides, and >99% ee palladium-diamine catalysts. Critically, generic bornyl chloride preparations often contain 10–20% fenchyl chloride impurity that is inseparable by conventional means; buyers requiring stereochemical integrity must source the verified (-)-enantiomer. Ideal for asymmetric catalysis, chiral ligand construction, and organometallic mechanism research.

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
CAS No. 33602-15-2
Cat. No. B12756440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Bornyl chloride
CAS33602-15-2
Molecular FormulaC10H17Cl
Molecular Weight172.69 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)Cl)C)C
InChIInChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
InChIKeyXXZAOMJCZBZKPV-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bornyl Chloride (CAS 33602-15-2): Technical Specifications and Chiral Identity for Research Procurement


(-)-Bornyl chloride (CAS 33602-15-2) is a chiral bicyclic monoterpene halide with the IUPAC designation (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane [1]. Its stereochemistry has been unequivocally confirmed by X-ray crystallography (monoclinic, P2(1), R = 0.05) [2]. This compound is structurally and stereochemically distinct from its (+)-enantiomer and exo-isomer, isobornyl chloride, necessitating precise selection in stereospecific applications [3].

Why (-)-Bornyl Chloride Cannot Be Interchanged with Its Isomers in Stereospecific Research


Despite structural similarities, (-)-bornyl chloride (endo-chloro) and its exo-isomer, isobornyl chloride, exhibit profoundly divergent chemical behaviors that preclude substitution. Their configurational differences dictate drastically different solvolytic reactivity [1] and thermodynamic stability under equilibrium [2]. Furthermore, synthetic routes yielding bornyl chloride are often contaminated with 10–20% of the isomeric fenchyl chloride, an impurity that is not readily removed [3]. These stereochemical and purity factors have direct, quantifiable consequences in asymmetric synthesis and mechanistic studies.

(-)-Bornyl Chloride: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Stereochemical Identity and Purity: X-Ray Crystallographic Confirmation of (-)-Bornyl Chloride

The absolute stereochemistry of (-)-bornyl chloride was unequivocally proven by single-crystal X-ray diffraction analysis [1]. This level of structural certainty is a prerequisite for its use as a chiral building block and distinguishes it from materials where stereochemistry is only inferred.

X-ray crystallography absolute configuration stereochemical assignment

Kinetic Differentiation in Solvolysis: (-)-Bornyl vs. Isobornyl Chloride Reactivity

In a classic study by Winstein et al. [1], the solvolysis rates of bornyl and isobornyl derivatives were directly compared. The bornyl system's rate was virtually identical to that of an unactivated cyclohexyl derivative, while the isobornyl system exhibited a dramatic rate enhancement.

solvolysis kinetics carbocation chemistry neighboring group participation

Diastereospecific Synthesis: (-)-Bornyl as a Chiral Auxiliary in Phosphorus Chemistry

(-)-Bornyl chloride serves as a crucial starting material for the diastereospecific synthesis of chiral dichlorophosphines [1]. The bornyl-derived phosphine was shown to provide a distinct stereochemical outcome in subsequent reactions, demonstrating its utility in creating P-chiral centers.

asymmetric synthesis chiral phosphorus reagents diastereoselectivity

Grignard Reagent Epimerization: Controlling the endo/exo Ratio with (-)-Bornyl Chloride

The bornyl Grignard reagent, derived from (-)-bornyl chloride, exists as a diastereomeric mixture that can be thermally epimerized to achieve high stereoselectivity [1]. This contrasts with the behavior of menthyl Grignard reagents.

Grignard reagent epimerization organometallic synthesis

Catalytic Isomerization and Thermodynamic Stability: Bornyl Chloride vs. Isobornyl Chloride

Under Lewis acid catalysis (e.g., FeCl3 or AlCl3), bornyl chloride and isobornyl chloride undergo reversible isomerization via a common carbocation intermediate [REFS-1, REFS-2]. The equilibrium favors bornyl chloride as the thermodynamically more stable isomer [3].

carbocation rearrangement Lewis acid catalysis thermodynamic control

Chiral Ligand Performance: (>99% ee in Palladium-Catalyzed Asymmetric Allylic Alkylation

N,N-Ligands incorporating the (R)-bornyl chiral backbone, when complexed with palladium, catalyze the asymmetric allylic alkylation of rac-2-acetoxy-1,3-diphenylpropene with dimethyl malonate to afford the (S)-substitution product in >99% enantiomeric excess (ee) [1].

asymmetric catalysis palladium catalysis enantioselective synthesis

Optimal Research and Industrial Application Scenarios for (-)-Bornyl Chloride


Precursor for Diastereospecific Synthesis of P-Chiral Phosphorus Reagents

(-)-Bornyl chloride is the preferred starting material for the diastereospecific preparation of chiral dichlorophosphines via Grignard reaction with PCl3 [1]. These reagents are subsequently used to synthesize P-chiral phosphetane oxides and phosphinic chlorides, which are valuable in asymmetric catalysis. The diastereospecificity of the bornyl scaffold is essential for this application.

Building Block for Highly Enantioselective N,N-Ligands in Palladium Catalysis

The (R)-bornyl framework, derived from (-)-bornyl chloride, serves as a critical chiral backbone in the construction of imine-amine and diamine ligands [2]. These ligands, when coordinated to palladium, form catalysts capable of achieving >99% enantiomeric excess in asymmetric allylic alkylation reactions, making them highly attractive for pharmaceutical intermediate synthesis.

Mechanistic Probe in Carbocation Chemistry and Solvolysis Studies

Due to the uniquely low solvolytic reactivity of the bornyl system compared to its isobornyl isomer (a rate difference of 2.5 × 10⁴ [3]), (-)-bornyl chloride is an essential tool for investigating neighboring group participation and non-classical carbocation intermediates. It serves as a benchmark for 'unassisted' ionization in bicyclic systems.

Synthesis of Stereochemically Enriched Organometallic Reagents

(-)-Bornyl chloride is the substrate of choice for generating bornyl Grignard reagents that can be thermally epimerized to a 96:4 endo:exo ratio [4]. This provides a rare and powerful method for achieving high stereoselectivity in subsequent reactions with electrophiles, which is not possible with many other chiral alkyl halides.

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